![molecular formula C11H16O2S B14567245 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one CAS No. 61295-42-9](/img/structure/B14567245.png)
3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one
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Overview
Description
3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-methylfuran-3-thiol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Secondary alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the furan ring may participate in π-π interactions with aromatic residues in biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone: Lacks the furan and sulfanyl groups, making it less versatile in terms of chemical reactivity.
2-Methylfuran-3-thiol: Contains the furan and sulfanyl groups but lacks the ketone functionality, limiting its applications in certain reactions.
Uniqueness
3,3-Dimethyl-1-[(2-methylfuran-3-yl)sulfanyl]butan-2-one is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the sulfanyl group allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61295-42-9 |
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Molecular Formula |
C11H16O2S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3,3-dimethyl-1-(2-methylfuran-3-yl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H16O2S/c1-8-9(5-6-13-8)14-7-10(12)11(2,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
RIOJJJNQLTXUHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)C(C)(C)C |
Origin of Product |
United States |
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